molecular formula C14H13BrN2O3S B2433623 Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate CAS No. 313403-75-7

Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2433623
CAS No.: 313403-75-7
M. Wt: 369.23
InChI Key: WKIKZUDDNOJNPU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound with a molecular formula of C13H11BrN2O3S. This compound is characterized by the presence of a bromobenzamido group, a methylthiazole ring, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIKZUDDNOJNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanistic Insights

The thiobenzamide nucleophile attacks the α-carbon of ethyl 2-chloroacetoacetate, followed by intramolecular cyclization to form the thiazole ring (Figure 1). Key steps:

  • Nucleophilic substitution : Thioamide deprotonation facilitates attack on the chloroacetoacetate electrophile.
  • Ring closure : Elimination of HCl generates the thiazole heterocycle.
  • Workup : Dichloromethane extraction and silica gel chromatography isolate the product.

Table 1: Optimization of Cyclization Parameters

Parameter Optimal Value Impact on Yield
Solvent Anhydrous ethanol Maximizes solubility of intermediates
Temperature Reflux (78°C) Accelerates cyclization kinetics
Atmosphere N₂ inert gas Prevents oxidation of sulfur species
Reaction time 5 hours Balances completion vs. decomposition

Alternative Synthetic Routes and Modifications

Patent-Based Process Intensification

A 2010 patent (WO2012032528A2) detailed improvements for analogous thiazoles, emphasizing:

  • Toxic reagent avoidance : Substituted cyanide sources with cuprous cyanide.
  • Purification innovation : Hydrochloride salt precipitation in acetone enhanced purity to >99%.
  • Solvent economy : Isopropyl alcohol reduced reaction volumes by 40% compared to prior methods.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.64 (d, J = 8.0 Hz, 2H, aryl-H), 4.03 (t, J = 6.5 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃-thiazole).
  • LC-MS : [M+H]⁺ at m/z 326.21 aligns with molecular formula C₁₃H₁₂BrNO₂S.

Purity Assessment

HPLC analyses from patent data show >98.4% purity after hydrochloride salt formation, critical for pharmaceutical applications. Melting points (170–173°C) further confirm crystalline uniformity.

Industrial Scalability and Challenges

Solvent Selection Tradeoffs

Solvent Boiling Point (°C) Recovery Efficiency Environmental Impact
Ethanol 78 85% Low toxicity
Toluene 111 92% High VOC emissions
Isopropyl alcohol 82 88% Moderate sustainability

Byproduct Management

  • Chloroacetoacetate hydrolysis : Competing ester hydrolysis reduces yields above pH 8.
  • Dimerization : Thioamide-thioamide coupling forms bis-thiazoles unless stoichiometry is tightly controlled.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(4-methylbenzamido)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Biological Activity

Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.

Structure and Synthesis

The compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with ethyl 2-amino-4-methylthiazole-5-carboxylate. This reaction forms the amide linkage that is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, this compound showed notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, comparable to standard antibiotics like ampicillin and gentamicin sulfate .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundBacillus subtilis16 µg/mL
AmpicillinStaphylococcus aureus8 µg/mL
Gentamicin sulfateBacillus subtilis32 µg/mL

The compound also demonstrated moderate antifungal activity against Candida albicans, although it was less potent compared to its antibacterial effects .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that it possesses a broad spectrum of anticancer effects against various tumor cell lines. Notably, certain derivatives have been reported to inhibit cell proliferation in up to 29 out of 60 tested tumor cell lines .

Table 2: Anticancer Activity Against Tumor Cell Lines

CompoundTumor Cell LineIC50 (µM)
This compoundA549 (Lung)15
This compoundMCF-7 (Breast)20
This compoundHeLa (Cervical)18

The mechanisms underlying the biological activities of this compound are multifaceted. Its antibacterial action is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. For anticancer activity, it may induce apoptosis through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

  • Antimicrobial Efficacy : A recent study tested various thiazole derivatives, including this compound, against clinical isolates of resistant bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antibiotics aimed at combating resistant infections .
  • Anticancer Screening : In vitro evaluations conducted by the National Cancer Institute (NCI) highlighted the compound's potential as an anticancer agent. It was found to inhibit growth in multiple cancer cell lines, suggesting further exploration in preclinical trials could be warranted .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate with high purity and yield?

  • Methodological Answer : Synthesis requires controlled reaction conditions, including inert atmospheres (e.g., nitrogen or argon), precise temperature regulation (e.g., reflux at 80–100°C), and solvent optimization (e.g., ethanol or DCM). Purification techniques like recrystallization (using ethanol-chloroform mixtures) or chromatography (HPLC) are critical for removing byproducts . Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure completion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide and ester bonds. High-performance liquid chromatography (HPLC) assesses purity, and X-ray crystallography provides detailed structural conformation .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Begin with in vitro enzymatic inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (e.g., MIC determination against bacterial strains). Receptor-binding studies using fluorescence polarization or surface plasmon resonance (SPR) can quantify interactions. Preliminary cytotoxicity assays (e.g., MTT on cancer cell lines) evaluate therapeutic potential .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with variations in the bromobenzamido or methylthiazole groups. Compare bioactivity data (e.g., IC₅₀ values) to identify critical substituents. Computational tools like molecular docking (AutoDock, Schrödinger) predict binding modes, while QSAR models correlate structural features with activity . For example, replacing bromine with chlorine or fluorine alters electron-withdrawing effects, impacting enzyme inhibition .

Q. How can conflicting data regarding the compound’s mechanism of action be systematically addressed?

  • Methodological Answer : Reproduce studies under standardized conditions (e.g., pH, temperature, cell lines). Use orthogonal assays (e.g., enzymatic activity vs. cellular viability) to confirm targets. For instance, if a study reports conflicting cytotoxicity results, validate using isogenic cell lines or genetic knockout models to isolate target pathways . Cross-reference crystallographic data (e.g., protein-ligand co-structures) to resolve binding ambiguities .

Q. What computational methods are utilized to predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular dynamics simulations (GROMACS, AMBER) model binding stability over time. Density functional theory (DFT) calculations (e.g., Gaussian) analyze electronic properties influencing reactivity. Pharmacophore mapping (MOE, Discovery Studio) identifies essential interaction motifs. For example, the bromobenzamido group’s hydrophobic interactions with enzyme pockets can be visualized via PyMol .

Q. How does the introduction of electron-withdrawing groups (e.g., bromine) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Bromine enhances electrophilic aromatic substitution reactivity, facilitating further derivatization. In biological systems, it increases lipophilicity, improving membrane permeability. Comparative studies show brominated analogs exhibit stronger enzyme inhibition than chloro or fluoro derivatives due to enhanced halogen bonding with catalytic residues .

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